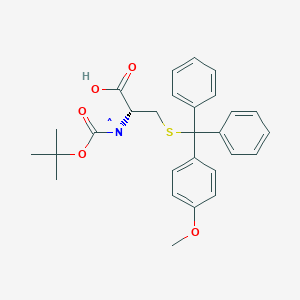
1-(Difluoromethyl)-3-iodo-5-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Difluoromethyl)-3-iodo-5-methylbenzene is an organic compound characterized by the presence of a difluoromethyl group, an iodine atom, and a methyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 3-iodo-5-methylbenzene using difluoromethylating agents such as difluoromethyl iodide (CF2HI) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper can enhance the reaction efficiency and yield .
化学反应分析
Types of Reactions: 1-(Difluoromethyl)-3-iodo-5-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Cross-Coupling: Catalysts like palladium acetate (Pd(OAc)2) and ligands such as triphenylphosphine (PPh3) are commonly used.
Major Products:
- Substitution reactions can yield azides or thiocyanates.
- Oxidation can produce carboxylic acids or ketones.
- Cross-coupling reactions can form biaryl compounds or alkenes .
科学研究应用
1-(Difluoromethyl)-3-iodo-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of difluoromethyl groups on biological activity.
Industry: It is used in the production of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(Difluoromethyl)-3-iodo-5-methylbenzene involves its interaction with molecular targets through its functional groups. The difluoromethyl group can form hydrogen bonds, while the iodine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various targets .
相似化合物的比较
1-(Trifluoromethyl)-3-iodo-5-methylbenzene: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-3-bromo-5-methylbenzene: Similar structure but with a bromine atom instead of an iodine atom.
1-(Difluoromethyl)-3-iodo-4-methylbenzene: Similar structure but with the methyl group in a different position.
Uniqueness: 1-(Difluoromethyl)-3-iodo-5-methylbenzene is unique due to the combination of the difluoromethyl group and the iodine atom, which imparts distinct chemical properties such as increased lipophilicity and specific reactivity patterns .
属性
分子式 |
C8H7F2I |
|---|---|
分子量 |
268.04 g/mol |
IUPAC 名称 |
1-(difluoromethyl)-3-iodo-5-methylbenzene |
InChI |
InChI=1S/C8H7F2I/c1-5-2-6(8(9)10)4-7(11)3-5/h2-4,8H,1H3 |
InChI 键 |
DXSODIFNDWVUKR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)I)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![9,10-Anthracenedione, 1,8-bis[(1-methylethyl)amino]-](/img/structure/B13130256.png)

![[3-[2-(dimethylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B13130263.png)
![5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene](/img/structure/B13130273.png)


![methyl (2S)-2-[[4-(aminomethyl)-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13130288.png)
![9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]-](/img/structure/B13130291.png)


![2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13130313.png)
